N-benzyloxan-4-amine;hydrochloride
Description
N-Benzyloxan-4-amine hydrochloride (CAS 16350-96-2), also known as N-Benzylcyclohexylamine hydrochloride, is an arylcyclohexylamine derivative with the molecular formula C₁₃H₁₉N·HCl and a molecular weight of 225.8 g/mol . It is supplied as a ≥98% pure solid, stable for ≥2 years when stored at -20°C. This compound is primarily used as an analytical reference standard in forensic research, particularly for detecting adulterants in 3,4-MDMA (ecstasy) samples . Its structure comprises a benzyl group attached to a cyclohexylamine backbone, conferring moderate lipophilicity and stability under standard laboratory conditions.
Properties
IUPAC Name |
N-benzyloxan-4-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO.ClH/c1-2-4-11(5-3-1)10-13-12-6-8-14-9-7-12;/h1-5,12-13H,6-10H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTZREAPKQZMJFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NCC2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of N-Benzyloxan-4-amine Hydrochloride and Analogues
Structural and Functional Analysis
Lipophilicity and Solubility: The cyclohexyl group in N-benzyloxan-4-amine hydrochloride enhances lipophilicity compared to analogues with shorter alkyl chains (e.g., N-Hexyloxan-4-amine) .
Applications :
- Forensic Use : N-Benzyloxan-4-amine hydrochloride is uniquely employed in forensic toxicology due to its role as a cutting agent in illicit drugs .
- Pharmaceutical Intermediates : Compounds like N-(4-Bromobenzyl)cyclopropanamine hydrochloride are utilized in synthesizing bioactive molecules, leveraging halogen substituents for targeted interactions .
Hazard Profiles :
Stability and Analytical Considerations
- Thermal Stability : N-Benzyloxan-4-amine hydrochloride exhibits long-term stability (-20°C, ≥2 years), making it suitable for forensic repositories . In contrast, compounds with reactive halogens (e.g., bromine in CAS 1158780-91-6) may require stricter storage conditions to prevent degradation .
- Analytical Methods : Reverse-phase HPLC (RP-HPLC) and UV spectroscopy, as described in pharmaceutical studies (e.g., –9), are applicable for quantifying these compounds, though method validation parameters (e.g., accuracy, precision) vary with substituent complexity .
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